molecular formula C10H12N2O5 B11460644 6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide

6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11460644
M. Wt: 240.21 g/mol
InChI Key: VQSKZEBMOLMYMW-UHFFFAOYSA-N
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Description

6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes an amino group, two methoxy groups, and a carboxamide group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as tin(IV) chloride (SnCl4) and solvents like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzodioxole compounds

Scientific Research Applications

6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering specific signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of the amino and carboxamide groups, which confer specific reactivity and potential biological activity. These functional groups allow the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

6-amino-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C10H12N2O5/c1-14-6-4(10(12)13)5(11)7(15-2)9-8(6)16-3-17-9/h3,11H2,1-2H3,(H2,12,13)

InChI Key

VQSKZEBMOLMYMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1C(=O)N)N)OC)OCO2

Origin of Product

United States

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